![molecular formula C11H18ClNO3 B1419370 [3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride CAS No. 1171624-38-6](/img/structure/B1419370.png)
[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride
Vue d'ensemble
Description
“[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1171624-38-6 . It has a molecular weight of 247.72 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC Name for this compound is [3-methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride . The InChI Code is 1S/C11H17NO3.ClH/c1-13-5-6-15-10-4-3-9(8-12)7-11(10)14-2;/h3-4,7H,5-6,8,12H2,1-2H3;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 247.72 . It is a powder in physical form . The storage temperature is room temperature .Applications De Recherche Scientifique
Neural Tumor Studies : A study investigated urinary 3-methoxy-phenyl-metabolites in patients with functional neural tumors, highlighting the potential application of these compounds in diagnosing and understanding neural conditions (Gjessing, 1963).
Photocytotoxicity in Red Light : Iron(III) complexes including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine demonstrated photocytotoxic properties in red light, suggesting their use in cellular imaging and cancer therapy (Basu et al., 2014).
5-HT2A Receptor Antagonism : A study explored the pharmacology of a novel 5-HT2A receptor antagonist involving a methoxyphenyl compound. This indicates its potential use in developing treatments that target serotonin receptors (Ogawa et al., 2002).
Ventricular Arrhythmia Induction : Research on methoxamine hydrochloride, a compound related to methoxyphenyl, revealed its efficacy in treating certain cardiac conditions, although it's not directly related to the compound (Shector et al., 1955).
Antimicrobial Activity : Novel quinazolinone derivatives, including those with methoxyphenyl groups, exhibited antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Habib et al., 2013).
Synthesis of Isothiazolidinium Salts : A study on the synthesis of N-phenyl-S-methylisothiazolidinium derivatives, including methoxyphenyl variants, could have implications in the development of novel chemical compounds (Swank & Lambeth, 1983).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
[3-methoxy-4-(2-methoxyethoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-13-5-6-15-10-4-3-9(8-12)7-11(10)14-2;/h3-4,7H,5-6,8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGKZICTZDEEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)CN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3,5-bis(trifluoromethyl)phenyl]-N-(tetrahydrofuran-3-ylmethyl)amine](/img/structure/B1419289.png)
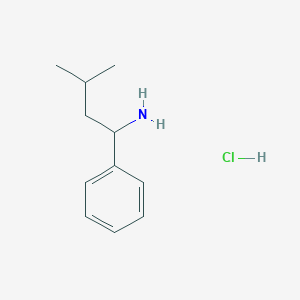
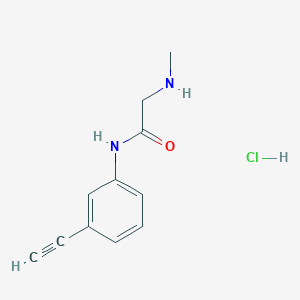
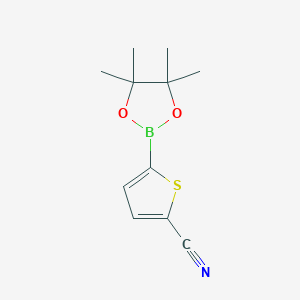
![tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate](/img/structure/B1419298.png)
![tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B1419299.png)
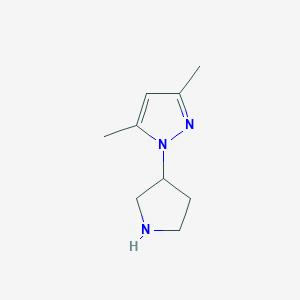
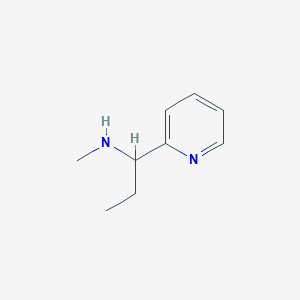
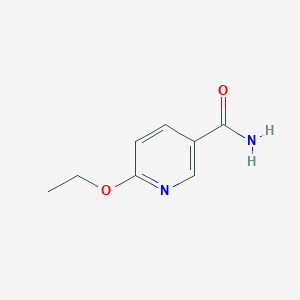
![4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419304.png)
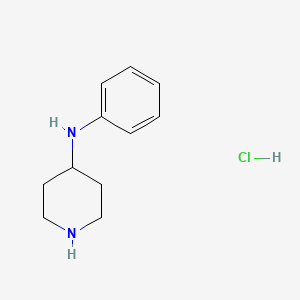
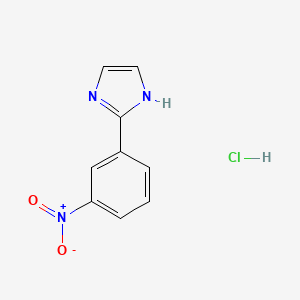
![3-[(3-Chloro-4-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1419309.png)
![5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B1419310.png)